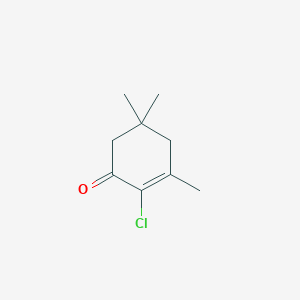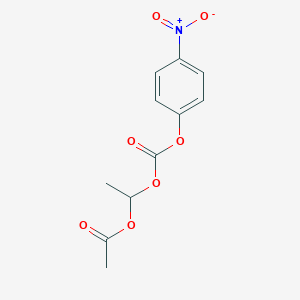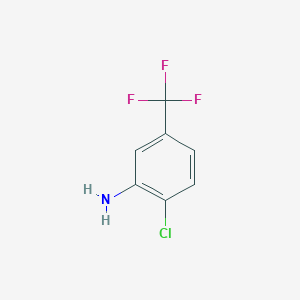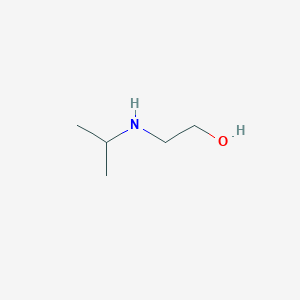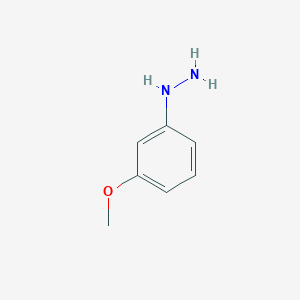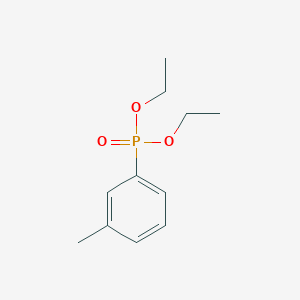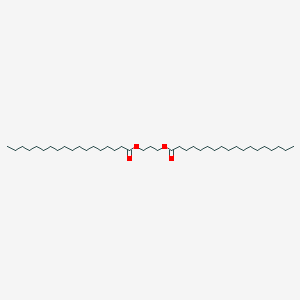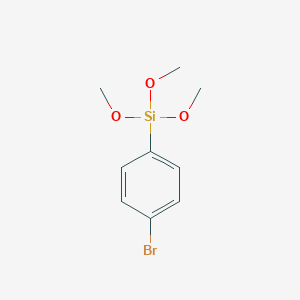
(4-Bromophenyl)trimethoxysilane
Übersicht
Beschreibung
(4-Bromophenyl)trimethoxysilane is an organosilicon compound with the molecular formula C9H13BrO3Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to organic groups and alkoxy groups. This compound is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials .
Wirkmechanismus
Target of Action
(4-Bromophenyl)trimethoxysilane is a derivative of trimethoxysilane . Trimethoxysilane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Therefore, the primary targets of this compound are likely to be similar to those of trimethoxysilane, which include various biochemical reactions such as copolymerization, polycondensation, and disproportionation reactions .
Mode of Action
Based on the properties of trimethoxysilane, it can be inferred that this compound interacts with its targets through its hydrolyzable siloxane bonds and active silicon-hydrogen bond . These bonds can participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
Biochemical Pathways
Given that trimethoxysilane is used in the production of silane coupling agents , it is reasonable to assume that this compound may also be involved in similar biochemical pathways. These pathways could potentially involve the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Pharmacokinetics
The compound has a molecular weight of 27719 g/mol , which may influence its absorption and distribution
Result of Action
Given its structural similarity to trimethoxysilane, it can be inferred that this compound may have similar effects, such as participating in various biochemical reactions and contributing to the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)trimethoxysilane typically involves the reaction of 4-bromophenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the silane groups. The reaction conditions usually include a temperature range of 0-25°C and a solvent such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity. The use of automated reactors and controlled environments ensures consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)trimethoxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like THF or dichloromethane at room temperature.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions to promote hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted phenyltrimethoxysilanes.
Hydrolysis: The major products are silanols and siloxanes.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)trimethoxysilane has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorophenyl)trimethoxysilane
- (4-Fluorophenyl)trimethoxysilane
- (4-Methylphenyl)trimethoxysilane
Uniqueness
(4-Bromophenyl)trimethoxysilane is unique due to the presence of the bromine atom, which provides additional reactivity for substitution reactions. This allows for greater versatility in functionalization compared to similar compounds with different substituents .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-trimethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDAEMGSYZHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)Br)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17043-05-9 | |
| Record name | 1-Bromo-4-(trimethoxysilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17043-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)
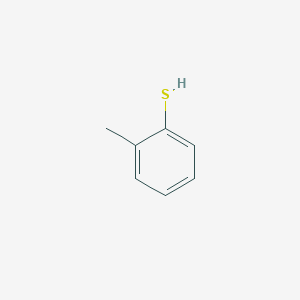
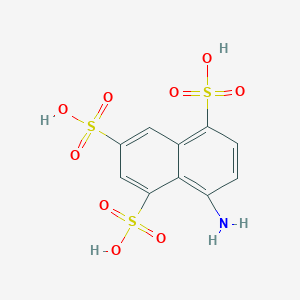
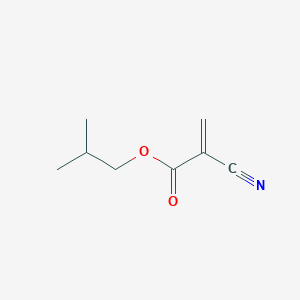
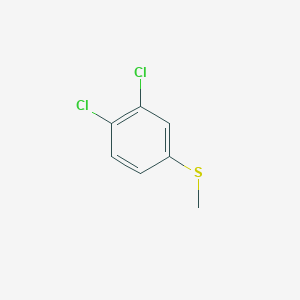
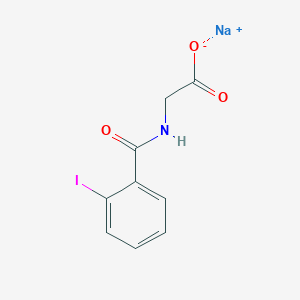
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
